1-[6-(3-Methoxyphenoxy)hexyl]imidazole
Description
The Imidazole (B134444) Heterocycle as a Privileged Scaffold in Drug Discovery Research
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is widely regarded as a privileged structure in drug discovery. nih.govnih.govnih.govnih.gov This is attributed to its unique physicochemical properties, including its aromaticity, amphoteric nature, and ability to participate in various non-covalent interactions such as hydrogen bonding and π-π stacking. nih.gov These characteristics enable imidazole-containing compounds to bind with high affinity to a diverse array of biological targets, including enzymes and receptors. nih.gov
The imidazole moiety is a core component of many natural products, such as the amino acid histidine, histamine (B1213489), and purines, highlighting its fundamental role in biological systems. nih.govijpsjournal.com Its presence is also prominent in a wide range of synthetic drugs with diverse therapeutic applications, including antifungal, anticancer, anti-inflammatory, and antihypertensive agents. nih.govnih.govnih.gov The versatility of the imidazole scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to optimize drug candidates. nih.gov
Significance of the Phenoxy Moiety in Bioactive Compounds and Rational Drug Design
The phenoxy group, an ether linkage to a phenyl ring, is another key structural element frequently employed in the design of bioactive compounds. mdpi.com This moiety is present in numerous approved drugs and is considered a privileged scaffold due to its significant contribution to biological activity. mdpi.com The phenoxy group can engage in crucial interactions with biological targets, including π-π stacking and hydrophobic interactions. The ether oxygen can also act as a hydrogen bond acceptor, further enhancing binding affinity. mdpi.com
Structural Context of 1-[6-(3-Methoxyphenoxy)hexyl]imidazole and Related Derivatives in Chemical Biology
The specific structure of this compound, featuring a flexible hexyl linker connecting the imidazole and phenoxy moieties, suggests an exploratory design to probe the spatial requirements of a target binding site. The length and flexibility of the alkyl chain can significantly impact the biological activity of a compound by allowing the terminal groups to adopt optimal orientations for interaction.
While specific research on this compound is not extensively documented in publicly available literature, the broader class of phenoxyalkyl imidazoles has been investigated for various biological activities. For instance, derivatives with different alkyl chain lengths and substitutions on the phenoxy ring have been synthesized and evaluated for their potential as antifungal or anti-inflammatory agents. The methoxy (B1213986) substituent at the meta-position of the phenoxy ring is a common modification in medicinal chemistry, often introduced to alter electronic properties and metabolic stability.
Rationale for Investigating the Biological and Chemical Profiles of this compound and its Analogues
The rationale for investigating a compound like this compound stems from the well-established "privileged" nature of its constituent fragments. The combination of the versatile imidazole scaffold with the biologically significant phenoxy moiety, connected by a flexible linker, creates a molecule with a high probability of interacting with one or more biological targets.
The primary goals of investigating such a compound and its analogues would likely include:
Synthesis and Characterization: Developing efficient synthetic routes to produce the target compound and a library of related derivatives with variations in the alkyl chain length, and the position and nature of substituents on the phenoxy ring.
Biological Screening: Evaluating the synthesized compounds against a panel of biological targets to identify potential therapeutic activities. Given the known activities of imidazole and phenoxy derivatives, screening would likely focus on areas such as antifungal, anticancer, and anti-inflammatory properties.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound to understand how different chemical features influence its biological activity. This knowledge is crucial for optimizing the compound's potency, selectivity, and pharmacokinetic properties.
The exploration of compounds like this compound represents a rational approach in drug discovery, leveraging established knowledge of pharmacologically active scaffolds to design novel molecules with the potential for therapeutic intervention.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[6-(3-methoxyphenoxy)hexyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-19-15-7-6-8-16(13-15)20-12-5-3-2-4-10-18-11-9-17-14-18/h6-9,11,13-14H,2-5,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWNLILJVUFAAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Derivatization of 1 6 3 Methoxyphenoxy Hexyl Imidazole
Established Synthetic Routes to the Imidazole (B134444) Core and its Substitutions
The imidazole ring is a fundamental heterocyclic structure, and numerous methods for its synthesis have been developed over more than a century. These methods allow for the creation of a wide array of substituted imidazoles, which can serve as precursors for more complex targets.
Classic and modern synthetic strategies for the imidazole core include:
Debus Synthesis: First reported in 1858, this method involves a one-pot condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. nih.gov While it is one of the oldest methods, it is still utilized for creating C-substituted imidazoles. nih.gov
Radziszewski Synthesis: This approach condenses a dicarbonyl compound with an aldehyde in the presence of ammonia. researchgate.net It is a commercially used method for producing various imidazoles. nih.gov
Van Leusen Imidazole Synthesis: This is a versatile [3+2] cycloaddition reaction between an aldimine and tosylmethyl isocyanide (TosMIC). mdpi.com It is widely used for preparing 1,4-disubstituted, 1,5-disubstituted, and 1,4,5-trisubstituted imidazoles. mdpi.comorganic-chemistry.org
Multi-component Reactions: Modern approaches often utilize metal-free or metal-catalyzed multi-component reactions to construct highly substituted imidazoles in a single step from simple precursors, such as aldehydes, amines, and α-azido chalcones or α-halo ketones. organic-chemistry.org For instance, 1,2,4-trisubstituted imidazoles can be synthesized by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. organic-chemistry.org
These methods provide a robust toolbox for creating the foundational imidazole ring, which can then be functionalized with the desired side chains.
The attachment of the 6-(3-methoxyphenoxy)hexyl chain to the imidazole core is typically achieved via N-alkylation of the imidazole ring. The imidazole anion, formed by deprotonation with a suitable base, acts as a nucleophile that attacks an alkyl halide or a similar substrate with a good leaving group.
Common methodologies for this transformation include:
Alkylation with Alkyl Halides: This is the most direct approach, where imidazole is reacted with an appropriate alkyl halide (e.g., 1-bromo-6-(3-methoxyphenoxy)hexane). The reaction is typically carried out in the presence of a base to deprotonate the imidazole's N-H. Common bases and solvent systems include sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.net Alternatively, potassium hydroxide (B78521) (KOH) impregnated on alumina (B75360) has been used as a solid-supported base, offering milder conditions and easier workup. researchgate.net Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can also be employed with bases like NaH to facilitate the reaction. researchgate.net
Williamson Ether Synthesis followed by Alkylation: This is a two-step process where the alkyl-phenoxy ether is first synthesized and then used to alkylate the imidazole. This is often the preferred route when the final alkylating agent is not commercially available.
The regioselectivity of N-alkylation can be a concern for asymmetrically substituted imidazoles, but for the unsubstituted imidazole ring, alkylation occurs at the N-1 position. otago.ac.nz
A specific, optimized pathway for the synthesis of 1-[6-(3-Methoxyphenoxy)hexyl]imidazole can be proposed based on general methods for creating aryloxy alkyl imidazoles. nih.gov The synthesis is efficiently conducted in a two-step sequence as outlined below:
Step 1: Synthesis of the Alkylating Agent, 1-Bromo-6-(3-methoxyphenoxy)hexane
This intermediate is prepared via a Williamson ether synthesis. 3-Methoxyphenol is deprotonated with a base, and the resulting phenoxide ion attacks a large excess of 1,6-dibromohexane (B150918). Using an excess of the dihalide minimizes the formation of the symmetrical diether byproduct.
Reactants: 3-Methoxyphenol, 1,6-dibromohexane, and a base (e.g., potassium carbonate, K₂CO₃).
Solvent: A polar aprotic solvent such as acetone (B3395972) or DMF.
Conditions: The mixture is typically heated to reflux to ensure the reaction goes to completion.
Workup: After the reaction, the mixture is filtered, and the solvent is evaporated. The crude product is then purified, usually by column chromatography, to isolate the desired 1-bromo-6-(3-methoxyphenoxy)hexane.
Step 2: N-Alkylation of Imidazole
The purified 1-bromo-6-(3-methoxyphenoxy)hexane is used to alkylate the imidazole ring.
Reactants: Imidazole, 1-bromo-6-(3-methoxyphenoxy)hexane, and a base (e.g., sodium hydride, NaH).
Solvent: Anhydrous DMF.
Conditions: The imidazole is first treated with NaH at 0°C to form the imidazolide (B1226674) anion. The alkyl bromide is then added, and the reaction mixture is stirred at room temperature for several hours.
Workup: The reaction is quenched, and the final product, this compound, is extracted and purified by chromatography.
This pathway is analogous to the synthesis of a series of substituted aryloxy alkyl imidazoles reported as potential antileishmanial agents. nih.gov
Design and Synthesis of Analogues and Derivatives of this compound
To explore structure-activity relationships and optimize properties, analogues of the parent compound can be designed and synthesized by modifying its three main components: the phenoxy ring, the hexyl linker, and the imidazole nucleus.
Modifying the electronic and steric properties of the phenoxy ring is a common strategy in drug design. This is achieved by introducing various substituents at different positions on the aromatic ring. The synthesis follows the same general pathway described in section 2.1.2, simply by starting with a different substituted phenol.
A range of aryloxy alkyl imidazole analogues have been synthesized to investigate their biological activity. nih.govnih.gov These studies demonstrate the feasibility of introducing a variety of functional groups onto the phenoxy ring.
Table 1: Examples of Synthesized Analogues with Phenoxy Ring Modifications
| Starting Phenol | Resulting Substituent on Phenoxy Ring | Reference |
|---|---|---|
| 4-(Trifluoromethyl)phenol | 4-CF₃ | nih.gov |
| 4-Chlorophenol | 4-Cl | nih.gov |
| 4-Fluorophenol | 4-F | nih.gov |
| 2,4-Dichlorophenol | 2,4-di-Cl | nih.gov |
| 3-Bromophenol | 3-Br | nih.gov |
| 4-Iodophenol | 4-I | nih.gov |
The length and flexibility of the alkyl linker connecting the imidazole and phenoxy moieties can significantly impact how the molecule fits into a biological target.
Varying Linker Length: The synthesis of analogues with different linker lengths is straightforward. It involves substituting 1,6-dibromohexane in Step 1 of the synthesis (Section 2.1.2) with other α,ω-dihaloalkanes, such as 1,4-dibromobutane, 1,5-dibromopentane, or 1,8-dibromooctane. Studies on various classes of molecules, such as PROTACs, have shown that linker length can have a significant effect on biological efficacy, with an optimal length often existing for a specific target. rsc.org
Introducing Branching: Branched linkers can be introduced by using branched dihaloalkanes. This can alter the molecule's conformation and metabolic stability.
Stereochemistry: If a chiral center is introduced into the linker, it would allow for the synthesis and evaluation of individual enantiomers, which often exhibit different biological activities and pharmacokinetic profiles.
Table 2: Reagents for Modulating Linker Length
| Dihaloalkane Reagent | Resulting Linker |
|---|---|
| 1,3-Dibromopropane | Propyl |
| 1,4-Dibromobutane | Butyl |
| 1,5-Dibromopentane | Pentyl |
| 1,7-Dibromoheptane | Heptyl |
Further diversification can be achieved by modifying the imidazole ring itself, either at the remaining nitrogen (N-3, leading to imidazolium (B1220033) salts) or at the carbon positions (C-2, C-4, C-5).
Quaternization of the Imidazole Nitrogen: Reaction of the N-1 substituted imidazole with another alkylating agent would lead to the formation of a quaternary imidazolium salt. These salts are a key component of many ionic liquids and have distinct biological properties. nih.gov
Substitution at C-2, C-4, and C-5: Direct C-H functionalization is a powerful modern tool for derivatizing the imidazole core. Palladium-catalyzed cross-coupling reactions allow for the regioselective arylation of the C-H bonds. nih.gov Using a removable directing group like the SEM (2-(trimethylsilyl)ethoxymethyl) group, it is possible to sequentially and selectively functionalize all three carbon positions of the imidazole ring with different aryl groups. nih.gov For instance, methods have been developed for the selective C-5 arylation of 1-SEM-imidazole, C-2 arylation, and, via a "SEM-switch" strategy, C-4 arylation. nih.gov Other electrophilic substitution reactions like halogenation and nitration can also be performed on the imidazole ring, typically occurring at the C-4 and C-5 positions. pharmaguideline.com
These advanced strategies allow for the creation of a diverse library of complex derivatives for extensive biological evaluation.
Combinatorial and High-Throughput Synthesis Approaches for Library Generation
Combinatorial chemistry and high-throughput synthesis are powerful strategies for rapidly generating large libraries of structurally related compounds, which is essential for identifying new therapeutic leads. nih.gov For the synthesis of a library of derivatives based on the this compound scaffold, several modern synthetic methodologies can be employed. These approaches often involve multicomponent reactions (MCRs), microwave-assisted synthesis, and click chemistry, allowing for the efficient variation of different parts of the molecular structure.
Multicomponent Reactions (MCRs):
MCRs are highly efficient one-pot reactions where three or more reactants combine to form a single product, incorporating most of the atoms from the starting materials. researchgate.net The van Leusen imidazole synthesis is a classic and versatile MCR for constructing the imidazole ring. mdpi.comnih.gov This reaction typically involves the condensation of an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC). mdpi.com To generate a library around the this compound core, a combinatorial approach using the van Leusen reaction could be envisioned.
A representative synthetic approach is outlined below:
Step 1: Synthesis of the Aldehyde Component. The synthesis would begin with the preparation of a suitable aldehyde. For the specific target, this would involve functionalization of a precursor to introduce the aldehyde group.
Step 2: Combinatorial van Leusen Reaction. A library of primary amines and substituted TosMIC reagents could be reacted with the aldehyde from Step 1 to generate a diverse set of imidazole derivatives.
A recent study demonstrated the power of multicomponent synthesis for creating a library of imidazole-based ionizable lipids for mRNA delivery. nih.gov This work highlights the utility of building and screening a multidimensional library by varying multiple components (heads, tails, and linkers) to optimize biological activity. nih.gov
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. acs.org The application of microwave assistance to the synthesis of imidazole-based libraries allows for the rapid generation of compounds for screening. acs.org A study on the microwave-assisted synthesis of imidazobenzoxazines and related structures showcased the efficiency of this technique in producing a library of privileged structures for drug discovery in high yields. acs.org
Click Chemistry:
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is another powerful tool for library generation due to its high efficiency, mild reaction conditions, and broad functional group tolerance. nih.gov To apply this to the this compound scaffold, one could envision synthesizing a precursor with either an azide (B81097) or an alkyne functionality. This precursor could then be reacted with a library of complementary alkynes or azides to generate a diverse set of triazole-containing imidazole derivatives. A study on the synthesis of imidazole-1,2,3-triazole hybrids utilized this approach to create a library of compounds with potential anticancer activity. nih.gov
The table below illustrates a hypothetical combinatorial library based on the this compound scaffold, where R1 and R2 represent points of diversification.
| Compound ID | R1 | R2 | Synthetic Approach |
| Library-001 | H | H | van Leusen Reaction |
| Library-002 | Methyl | H | van Leusen Reaction |
| Library-003 | H | Phenyl | van Leusen Reaction |
| Library-004 | H | 4-Fluorophenyl | van Leusen Reaction |
| Library-005 | Azidomethyl | H | Click Chemistry Precursor |
| Library-006 | H | Ethynyl | Click Chemistry Precursor |
Advanced Analytical Techniques for Structural Confirmation of Synthesized Compounds
The unambiguous structural elucidation of newly synthesized compounds is a critical step in chemical research. A combination of advanced spectroscopic and spectrometric techniques is typically employed to confirm the identity and purity of compounds like this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For a compound like this compound, characteristic signals would be expected for the aromatic protons of the phenoxy and imidazole rings, the methoxy (B1213986) group protons, and the protons of the hexyl chain. rsc.org The chemical shifts and coupling patterns of the imidazole ring protons are particularly diagnostic of the substitution pattern.
The table below shows expected ¹H NMR chemical shift ranges for the core structure of this compound based on general values for similar structures.
| Protons | Expected Chemical Shift (ppm) |
| Imidazole C2-H | 7.5 - 8.0 |
| Imidazole C4/C5-H | 7.0 - 7.5 |
| Phenoxy Ar-H | 6.5 - 7.3 |
| Methoxy (-OCH₃) | 3.7 - 3.9 |
| -O-CH₂- | 3.9 - 4.1 |
| -N-CH₂- | 4.0 - 4.2 |
| Alkyl Chain (-CH₂-)n | 1.2 - 1.8 |
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. The fragmentation pattern of the molecular ion can help to confirm the connectivity of the different structural fragments. For instance, cleavage of the hexyl chain or the ether linkage would produce characteristic fragment ions.
X-ray Crystallography:
For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in the solid state. nih.govnih.govnsf.gov This technique can confirm the connectivity, stereochemistry, and conformation of the molecule. The analysis of crystal structures of imidazole derivatives reveals important information about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. nih.govresearchgate.net For example, in the crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole, the imidazole ring is significantly rotated relative to the phenyl ring. nih.govresearchgate.net
The following table summarizes the key analytical techniques and the information they provide for the structural confirmation of imidazole derivatives.
| Analytical Technique | Information Provided |
| ¹H NMR | Proton environment, connectivity, and stereochemistry. |
| ¹³C NMR | Carbon skeleton and functional groups. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. |
| High-Resolution MS | Elemental composition. |
| X-ray Crystallography | Definitive 3D structure, conformation, and intermolecular interactions. nih.govnsf.gov |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=N, C-O). nih.gov |
Structure Activity Relationship Sar and Pharmacophore Elucidation of 1 6 3 Methoxyphenoxy Hexyl Imidazole Analogues
Influence of Imidazole (B134444) Ring Substituents on Biological Potency and Selectivity
The imidazole ring is a cornerstone of the biological activity of 1-[6-(3-Methoxyphenoxy)hexyl]imidazole and related non-steroidal aromatase inhibitors. Its primary role is to coordinate with the heme iron atom within the active site of the cytochrome P450 aromatase enzyme, thereby competitively inhibiting its function. nih.gov
Research on various imidazole-based drugs has consistently shown that the nature of the substituent at the N-1 position of the imidazole ring is a critical determinant of inhibitory potency. nih.gov For aromatase inhibitors, a common structural feature is the presence of one or more aromatic rings on the N-1 substituent. nih.gov In contrast, imidazole derivatives with an aliphatic side chain at the N-1 position tend to be weak inhibitors of aromatase. nih.gov
While specific SAR studies on substitutions directly on the imidazole ring of the this compound series are not extensively documented in publicly available literature, general principles from related imidazole and triazole-based aromatase inhibitors can be inferred. For instance, in a series of letrozole-based analogues, the position of the nitrogen atoms within the five-membered heterocyclic ring was found to be crucial for high activity. Analogues with a 1,2,3-triazole ring, which, like imidazole, has a nitrogen atom at a position suitable for heme coordination, showed significantly higher binding affinity than those with a 1,2,5-triazole ring. nih.govsigmaaldrich.com This underscores the geometric and electronic requirements for effective interaction with the aromatase active site.
The basicity of the imidazole ring, which can be modulated by substituents, also plays a role in its biological activity. Studies on alkylimidazoles have shown that their basicity increases with the length of the alkyl chain. researchgate.net While direct substitution on the imidazole ring of the title compound is not the focus here, this highlights that electronic modifications to the ring can influence its interaction with biological targets.
Table 1: Influence of N-1 Substituent on Aromatase Inhibition by Imidazole Drugs This table is illustrative and based on general findings for imidazole-based aromatase inhibitors.
| N-1 Substituent Type | General Effect on Aromatase Inhibition | Reference |
|---|---|---|
| Aromatic Ring(s) | Generally associated with higher inhibitory effect | nih.gov |
| Aliphatic Side Chain | Generally associated with weak inhibitory effect | nih.gov |
| Fused Benzene Ring (Benzimidazoles) | Weak inhibitors of aromatase | nih.gov |
Role of the Alkyl Linker Chain Characteristics (Length, Flexibility, and Substitution) on Activity Profile
The hexyl linker in this compound serves to position the terminal methoxyphenoxy group in a suitable orientation within the aromatase binding pocket. The length, flexibility, and substitution of this alkyl chain are critical for optimizing the compound's activity profile.
Studies on long-chain diarylalkyl-imidazole and -triazole scaffolds have indicated the importance of the linker in achieving potent aromatase inhibition. nih.gov The length of the alkyl chain can directly impact the binding affinity. For other classes of bioactive molecules, the linker length is a well-established modulator of efficacy. For instance, in proteolysis targeting chimeras (PROTACs), a specific linker length is often required to optimally bridge the target protein and the E3 ubiquitin ligase complex.
While specific data on varying the hexyl chain length in the this compound series is limited, research on other aromatase inhibitors provides relevant insights. For example, in a series of 3-deoxy androgens, elongation of an alkyl group at the C-4β position led to a decrease in affinity for aromatase, suggesting that an optimal chain length exists for fitting within the enzyme's active site. nih.gov
The flexibility of the linker is also a key parameter. A flexible chain, such as the hexyl group, allows the terminal aromatic moiety to adopt a favorable conformation for binding. Introducing rigidity, for example through double bonds or cyclic structures within the linker, could either enhance or diminish activity depending on whether the resulting conformation is favorable for binding.
Substitutions on the alkyl chain could also modulate the activity profile. For example, introducing polar groups could affect solubility and interactions with polar residues in the binding site, while bulky substituents could create steric clashes or favorable van der Waals interactions. A QSAR study on histamine (B1213489) H3 antagonists, which also feature an alkyl chain linking an imidazole to an aromatic group, suggested that branching on the alkyl chain was detrimental to activity.
Contribution of the 3-Methoxyphenoxy Moiety to Target Recognition and Biological Response
The 3-methoxyphenoxy moiety of this compound plays a significant role in anchoring the molecule within the active site of the aromatase enzyme through various non-covalent interactions. These interactions can include hydrophobic interactions, van der Waals forces, and potentially hydrogen bonding.
The presence of an aromatic ring at this position is a common feature in many non-steroidal aromatase inhibitors, where it often engages in hydrophobic interactions with non-polar amino acid residues in the enzyme's binding pocket. nih.gov The position and nature of substituents on this aromatic ring are crucial for fine-tuning the biological response.
The methoxy (B1213986) group at the 3-position (meta-position) of the phenoxy ring can influence the molecule's electronic properties and its binding interactions. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming a hydrogen bond with a suitable donor residue in the active site. nih.gov The position of this group is critical; for example, in a series of coumarin-based aromatase inhibitors, the position of a methoxy substituent significantly modulated the inhibitory activity. acs.org
Table 2: Potential Contributions of the 3-Methoxyphenoxy Moiety to Aromatase Inhibition This table outlines the potential roles of this structural component based on general principles of aromatase inhibitors.
| Structural Feature | Potential Contribution to Biological Response | Reference |
|---|---|---|
| Phenoxy Ring | Hydrophobic interactions with non-polar residues in the active site. | nih.gov |
| Methoxy Group (Oxygen Atom) | Can act as a hydrogen bond acceptor. | nih.gov |
| Meta-Position of Methoxy Group | Influences the electronic distribution and spatial orientation for optimal binding. | acs.org |
| Overall Moiety | Contributes to the molecule's lipophilicity, size, and shape for favorable binding. | nih.gov |
Identification of Essential Pharmacophores and Structural Determinants for Specific Bioactivities
A pharmacophore model for a class of drugs describes the essential three-dimensional arrangement of functional groups required for biological activity. For non-steroidal aromatase inhibitors like this compound, the key pharmacophoric features have been elucidated through numerous studies. nih.govnih.gov
The essential pharmacophore for this class of compounds generally includes:
A Heme-Coordinating Heterocycle: An imidazole or triazole ring that contains a nitrogen atom capable of coordinating with the ferric ion (Fe³⁺) of the heme group in the aromatase active site. This interaction is the primary mechanism of inhibition. nih.govsigmaaldrich.com
A Hydrophobic/Aromatic Region: One or more aromatic rings that occupy a hydrophobic pocket within the active site. In the case of this compound, this is fulfilled by the 3-methoxyphenoxy group. nih.gov
A Linker/Scaffold: A connecting structure (the hexyl chain in this case) that holds the heme-coordinating group and the hydrophobic region at an optimal distance and orientation for simultaneous binding. nih.gov
Hydrogen Bond Acceptors/Donors: Specific atoms, such as the oxygen of the methoxy group, that can form hydrogen bonds with complementary residues in the active site, thereby increasing binding affinity. nih.gov
Pharmacophore mapping studies on diarylalkyl-imidazole and -triazole derivatives have confirmed the importance of a hydrogen bond acceptor, a hydrophobic aromatic ring, and steric contributions for potent aromatase inhibitory activity. nih.gov The critical distances between these features are also a determining factor for inhibitory potency. nih.gov Merged structure-based and ligand-based pharmacophore models have been shown to be effective in identifying known aromatase inhibitors and differentiating them from inactive compounds. nih.gov
Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Analysis
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) analysis, are powerful tools for understanding the SAR of aromatase inhibitors and for designing new, more potent compounds. nih.govacs.orgnih.gov These studies establish mathematical relationships between the structural or physicochemical properties of a series of compounds and their biological activity.
For aromatase inhibitors, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have provided detailed insights into the structural requirements for high potency. These models have highlighted the importance of:
Steric Fields: The shape and size of the molecule must be complementary to the active site. Favorable steric interactions, for example with a bulky substituent in an appropriate region, can enhance activity. nih.govacs.org
Electrostatic Fields: The distribution of charges on the molecule influences its interaction with polar residues and the heme group. nih.govacs.org
Hydrophobicity: A certain degree of lipophilicity is generally required for effective binding to the largely hydrophobic active site of aromatase. nih.govnih.gov
Hydrogen Bond Donors and Acceptors: The presence of these groups in specific locations can significantly contribute to binding affinity. nih.gov
A QSAR study on long-chain diarylalkyl-imidazole and -triazole derivatives revealed that hydrophobicity, molecular size and shape, van der Waals surface area, and hydrogen atom contributions were all influential factors for aromatase inhibitory activity. nih.gov Another QSAR study on letrozole (B1683767) analogues identified the number of rings, lipophilicity (ALogP), and the HOMO-LUMO energy gap as key descriptors for predicting activity. nih.gov
These computational models not only help in understanding the SAR of existing inhibitors like this compound but also guide the rational design of novel analogues with improved potency and selectivity. acs.org
Table 3: Summary of Key Physicochemical Properties from QSAR Studies on Non-Steroidal Aromatase Inhibitors
| Physicochemical Property | Influence on Aromatase Inhibitory Activity | Reference |
|---|---|---|
| Hydrophobicity (Lipophilicity) | Important for strong binding to the aromatase active site. | nih.govnih.gov |
| Steric Properties (Size and Shape) | Crucial for complementarity with the binding pocket. | nih.govacs.org |
| Electrostatic Properties | Influences interactions with polar residues and the heme group. | nih.govacs.org |
| Hydrogen Bonding Capacity | The presence of hydrogen bond donors and acceptors can enhance binding affinity. | nih.gov |
| Number of Rings | Identified as a key descriptor in some QSAR models. | nih.gov |
Research Findings on this compound Remain Elusive
Despite a comprehensive search of available scientific literature and databases, detailed information regarding the molecular mechanisms of action and target identification for the chemical compound this compound is not publicly available. Consequently, a detailed article on its specific ligand-target interactions, cellular modulations, impact on biological pathways, and the methodologies used for its target identification cannot be generated at this time.
Extensive searches for "this compound" did not yield specific studies outlining its biochemical profile. The imidazole functional group is a common scaffold in many biologically active molecules, and research exists for various imidazole derivatives. researchgate.netresearchgate.net These compounds are known to interact with a wide range of biological targets due to the versatile binding properties of the imidazole ring, which can participate in hydrogen bonding, coordination with metal ions, and π-π stacking interactions. nih.govnih.gov
General research on other imidazole-containing molecules highlights their potential to bind to enzymes and receptors within hydrophobic pockets and active sites. nih.govnih.govresearchgate.net The interactions are often stabilized by specific amino acid residues, leading to the modulation of cellular signaling cascades and other key biological pathways. nih.govresearchgate.netnih.gov Methodologies such as biochemical assays, affinity chromatography, and proteomics are commonly employed to identify the specific targets of novel compounds. frontiersin.org
However, without specific research dedicated to this compound, any discussion of its molecular behavior would be speculative and not adhere to the required scientific accuracy. The unique combination of the imidazole ring with a 6-(3-methoxyphenoxy)hexyl side chain will dictate its specific pharmacological properties, which remain to be elucidated through dedicated scientific investigation.
Further research is required to characterize the molecular and cellular effects of this compound to understand its potential biological activity.
Computational Chemistry and in Silico Approaches in Research on 1 6 3 Methoxyphenoxy Hexyl Imidazole
Molecular Docking Simulations for Predicting Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. chemnet.com It is a critical tool in drug discovery for understanding how a ligand, such as 1-[6-(3-Methoxyphenoxy)hexyl]imidazole, might interact with a specific protein target, often an enzyme or a receptor. chemnet.comsigmaaldrich.com The process involves placing the ligand into the binding site of the protein and calculating the most likely conformation and binding affinity. nih.gov
In the study of this compound, molecular docking simulations would be employed to predict its binding affinity and pose with a selected biological target. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), indicates the strength of the interaction; a lower score typically signifies a stronger, more stable complex. nih.gov
The simulation would generate multiple possible binding poses of the compound within the protein's active site. Analysis of these poses reveals key molecular interactions, such as:
Hydrogen Bonds: The imidazole (B134444) nitrogen atoms could act as hydrogen bond acceptors, while any potential protein residues could act as donors.
Hydrophobic Interactions: The hexyl chain and the methoxyphenoxy group are likely to engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
Pi-Pi Stacking: The aromatic imidazole and phenoxy rings could form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
These interactions are crucial for stabilizing the ligand-protein complex. By visualizing the optimal pose, researchers can understand the structural basis of molecular recognition.
Table 1: Hypothetical Docking Results for this compound
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |
|---|---|---|---|
| Enzyme A | -8.5 | Tyr84, Phe290 | π-π Stacking |
| Enzyme A | -8.5 | Leu120, Val198 | Hydrophobic |
| Enzyme A | -8.5 | Asn124 | Hydrogen Bond (Imidazole N) |
| Receptor B | -7.2 | Trp100 | π-π Stacking |
| Receptor B | -7.2 | Ile102, Met150 | Hydrophobic |
The insights gained from docking simulations serve as a foundation for the rational design of derivatives of this compound with improved potency and selectivity. nih.gov If the initial docking reveals that the 3-methoxy group on the phenoxy ring fits into a small hydrophobic pocket, but a larger, unfilled space exists nearby, a medicinal chemist might propose replacing it with a larger group (e.g., an ethoxy or propoxy group) to enhance binding.
Similarly, if a region of the binding site contains potential hydrogen bond donors or acceptors that are not being engaged by the ligand, modifications can be made to the scaffold to introduce complementary functional groups. This structure-guided approach accelerates the optimization process, allowing for the design of more effective compounds. nih.govvulcanchem.com
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. An MD simulation would model the movements and interactions of this compound and its target protein in a simulated physiological environment (typically including water and ions).
This technique is used to:
Assess Conformational Stability: MD simulations can verify whether the binding pose predicted by docking is stable over a period of nanoseconds or microseconds. It reveals the flexibility of the ligand in the binding site and the stability of the protein itself upon ligand binding.
Analyze Interaction Dynamics: MD can track the persistence of key interactions like hydrogen bonds and hydrophobic contacts. It provides a more accurate estimation of the binding free energy by accounting for entropic contributions and the influence of solvent molecules.
Pharmacophore Modeling and Virtual Screening for Novel Compound Discovery
A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological effect. For this compound, a pharmacophore model could be generated based on its docked conformation. This model would highlight key features such as a hydrogen bond acceptor (from the imidazole ring), aromatic centers, and hydrophobic regions.
This pharmacophore model can then be used as a 3D query to perform a virtual screening of large chemical databases. The goal is to identify other, structurally diverse molecules that match the pharmacophore and are therefore also likely to bind to the same target. This process can lead to the discovery of novel chemical scaffolds with similar or improved activity.
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide deep insights into its intrinsic properties.
Key parameters derived from DFT include:
HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. The energy gap between them indicates the chemical reactivity and stability of the molecule. A smaller gap suggests the molecule is more reactive.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding how the molecule will interact with its biological target. For example, the nitrogen atoms of the imidazole ring would likely appear as electronegative regions, prone to interacting with positively charged sites on a protein.
Optimized Geometry: DFT is used to calculate the most stable, lowest-energy three-dimensional structure of the molecule.
Table 2: Hypothetical DFT-Calculated Properties for this compound
| Parameter | Calculated Value (Hypothetical) | Significance |
|---|---|---|
| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.1 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.1 eV | Indicates chemical stability and low reactivity. |
| Dipole Moment | 3.5 Debye | Measures the molecule's overall polarity. |
In Silico Prediction of ADME Parameters for Compound Optimization in Research
Beyond binding to a target, a potential drug molecule must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico tools can predict these properties for this compound to guide its optimization. These predictions help identify potential liabilities early in the research process, saving resources.
Important predicted parameters include:
Lipophilicity (logP): Predicts how the compound partitions between an oily and an aqueous phase, which influences its absorption and distribution.
Aqueous Solubility (logS): Essential for absorption and formulation.
Blood-Brain Barrier (BBB) Permeation: Predicts whether the compound is likely to cross into the central nervous system.
Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits key metabolic enzymes (e.g., CYP2D6, CYP3A4).
Drug-likeness: Evaluates the compound based on established rules like Lipinski's Rule of Five, which assesses whether a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.
These computational predictions allow researchers to virtually screen and prioritize derivatives of this compound that not only have high target affinity but also a promising pharmacokinetic profile for further investigation.
Future Perspectives and Research Gaps for 1 6 3 Methoxyphenoxy Hexyl Imidazole
Untapped Therapeutic Potentials in Preclinical Development and Disease Models
The structural motifs within 1-[6-(3-Methoxyphenoxy)hexyl]imidazole, namely the imidazole (B134444) ring and the terminal phenoxy group, are recognized as privileged scaffolds in medicinal chemistry, appearing in numerous drugs with diverse therapeutic actions. nih.govresearchgate.net This suggests a broad, yet largely unexplored, therapeutic potential for the compound.
The imidazole core is a versatile heterocyclic structure known for its presence in compounds with anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties. researchgate.netnih.govmdpi.com Imidazole-based compounds have been investigated for their ability to modulate various biological targets, including enzymes and receptors, due to the electron-rich nature of the imidazole ring which facilitates binding. nih.govmdpi.com For instance, some imidazole derivatives have shown potent anti-inflammatory activity by inhibiting key mediators like cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB). nih.gov Others have demonstrated anticancer potential through mechanisms such as the inhibition of topoisomerase II. nih.gov
Similarly, the phenoxy group is a key component in many established drugs and is crucial for their biological activity. nih.gov It can participate in π–π stacking interactions and hydrogen bonding, contributing to target selectivity and affinity. nih.gov Compounds containing a phenoxy moiety have been associated with a wide array of therapeutic effects, including neurological, anticancer, anti-HIV, antimicrobial, and analgesic activities. nih.gov
Given the established therapeutic relevance of both the imidazole and phenoxy scaffolds, this compound warrants preclinical investigation across a spectrum of disease models. Areas of high potential include neurodegenerative diseases like Alzheimer's and Parkinson's, various cancers, and inflammatory conditions. nih.govnih.govnih.gov Preclinical studies in relevant animal models, such as the 5xFAD mouse model for Alzheimer's disease, would be crucial to ascertain its in vivo efficacy and potential as a therapeutic agent. nih.gov
Table 1: Potential Therapeutic Areas for this compound Based on its Structural Moieties
| Therapeutic Area | Rationale based on Imidazole Scaffold | Rationale based on Phenoxy Scaffold |
| Oncology | Anticancer activity through various mechanisms. nih.gov | Present in anticancer agents. nih.gov |
| Inflammatory Disorders | Anti-inflammatory effects via inhibition of COX-2 and NF-κB. nih.gov | Found in compounds with anti-inflammatory properties. nih.gov |
| Neurodegenerative Diseases | Potential modulation of targets relevant to Alzheimer's and Parkinson's. nih.gov | Key component in drugs for neurological disorders. nih.gov |
| Infectious Diseases | Documented antibacterial, antifungal, and antiviral properties. researchgate.net | Present in antimicrobial and anti-HIV drugs. nih.gov |
Addressing Challenges in Derivatization for Enhanced Efficacy, Specificity, or Improved Research Tools
While this compound holds promise, its efficacy and specificity can likely be enhanced through chemical modification. The process of creating derivatives, however, comes with its own set of challenges. A key objective in derivatization is to improve the compound's interaction with its biological target. This can involve modifying the length or flexibility of the hexyl chain, altering the substitution pattern on the phenoxy ring, or introducing different functional groups to the imidazole moiety. mdpi.com
One of the primary challenges lies in achieving a balance between enhanced potency and maintained or improved selectivity. Modifications aimed at increasing binding affinity for a primary target could inadvertently lead to off-target effects. Structure-activity relationship (SAR) studies are essential to systematically explore how different chemical modifications impact biological activity. mdpi.com Computational modeling and docking studies can aid in the rational design of new derivatives with predicted improvements in their interaction with specific protein targets.
Furthermore, derivatization can be employed to develop specialized research tools. For instance, attaching fluorescent tags or radioactive isotopes to the molecule can create probes for imaging studies, allowing researchers to visualize the compound's distribution and target engagement within cells or whole organisms. Synthesizing biotinylated derivatives can facilitate the identification of binding partners through affinity chromatography. The challenge here is to introduce these labels without significantly altering the compound's intrinsic biological activity.
Integration of Advanced Omics Technologies (e.g., transcriptomics, metabolomics, proteomics) in Mechanistic Studies
To fully elucidate the biological effects of this compound, a systems-level understanding of its mechanism of action is required. Advanced omics technologies offer a powerful approach to achieve this by providing a global view of the molecular changes induced by the compound. nih.gov
Transcriptomics: By analyzing changes in gene expression (the transcriptome) in response to treatment with the compound, researchers can identify the signaling pathways and cellular processes that are modulated. nih.gov This can provide clues about the compound's primary targets and downstream effects. nih.gov
Metabolomics: This technology focuses on the comprehensive analysis of small molecule metabolites in a biological system. nih.gov By examining the metabolic profile of cells or tissues after exposure to the compound, it is possible to identify alterations in metabolic pathways, which can be indicative of specific enzyme inhibition or activation. nih.govmdpi.com
Proteomics: This involves the large-scale study of proteins, their structures, and functions. Proteomic approaches can be used to identify the direct protein targets of this compound and to understand how the compound affects protein expression and post-translational modifications.
The integration of data from these different omics platforms can provide a more comprehensive and validated understanding of the compound's mechanism of action than any single approach alone. nih.govmaastrichtuniversity.nl For example, observing a change in the expression of a gene involved in a particular metabolic pathway (transcriptomics) that correlates with a change in the levels of metabolites in that same pathway (metabolomics) provides strong evidence for the compound's impact on that specific biological process. maastrichtuniversity.nlfrontiersin.org
Comparative Research with Other Imidazole-Based and Phenoxy-Containing Scaffolds in Medicinal Chemistry
To better understand the unique properties of this compound, it is essential to conduct comparative studies with other compounds that share its core structural features. The imidazole ring is a common scaffold in a multitude of clinically used drugs and investigational compounds. researchgate.netnih.gov Similarly, the phenoxy group is a privileged moiety in medicinal chemistry. nih.gov
For example, comparing its anti-inflammatory effects with established imidazole-based anti-inflammatory agents or phenoxy-containing non-steroidal anti-inflammatory drugs (NSAIDs) could reveal novel mechanistic insights. nih.govmdpi.com These studies would also help to position the compound within the broader landscape of medicinal chemistry and guide future drug design efforts.
Emerging Methodologies for Compound Characterization and Biological Assessment in Research
The field of drug discovery is constantly evolving, with new technologies emerging for the characterization and biological assessment of chemical compounds. nih.govsygnaturediscovery.com To stay at the forefront of research, the investigation of this compound should leverage these novel methodologies.
For compound characterization, advanced spectroscopic and spectrometric techniques can provide detailed structural information. derpharmachemica.com High-resolution mass spectrometry and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy are crucial for confirming the identity and purity of the compound and its derivatives. derpharmachemica.com
In terms of biological assessment, high-content screening (HCS) and high-throughput screening (HTS) platforms enable the rapid evaluation of a compound's effects across a wide range of cellular models and biological endpoints. acs.org The use of more physiologically relevant in vitro models, such as 3D organoids and microphysiological systems (organs-on-a-chip), can provide more predictive data on a compound's efficacy and potential toxicity before moving into animal studies. oup.com Furthermore, real-time biological annotation using multiplex assays can offer rapid feedback on a compound's cellular mechanism of action, accelerating the optimization process. acs.org
Identification of Gaps in Current Understanding of its Biological Effects and Molecular Actions
Despite the potential inferred from its structural components, there are significant gaps in our understanding of the specific biological effects and molecular actions of this compound. A primary unknown is its precise molecular target(s). While the imidazole and phenoxy groups suggest a range of possibilities, experimental validation is lacking.
Key questions that need to be addressed include:
What are the primary binding proteins for this compound?
Which signaling pathways are most significantly affected by its presence?
What is the full spectrum of its pharmacological activity?
How does the hexyl linker between the imidazole and phenoxy moieties contribute to its biological profile?
Are there any unique biological activities that arise from the specific combination of these three structural elements?
Systematic screening against a broad panel of receptors, enzymes, and ion channels is a necessary first step to identify its primary targets. Subsequent biochemical and cellular assays will be required to validate these findings and elucidate the functional consequences of target engagement. sygnaturediscovery.com Addressing these knowledge gaps through rigorous scientific investigation is crucial for unlocking the full therapeutic potential of this compound.
Q & A
Q. What are the optimal synthetic routes for 1-[6-(3-Methoxyphenoxy)hexyl]imidazole, considering yield and purity?
The synthesis typically involves multi-step reactions, including nucleophilic substitution or cross-coupling to attach the 3-methoxyphenoxyhexyl chain to the imidazole core. Key steps include:
- Alkylation : Reacting imidazole with 1-bromo-6-(3-methoxyphenoxy)hexane under reflux conditions using aprotic solvents (e.g., DMF) and a base like potassium carbonate .
- Purification : Column chromatography or recrystallization to isolate the product in high purity (>95%) .
- Catalysts : Transition metal catalysts (e.g., CuI) may enhance coupling efficiency in aryl ether formation .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
A combination of spectroscopic and chromatographic methods is recommended:
Q. What methodologies are recommended for analyzing potential impurities or degradation products?
- Reference Standards : Use USP/EP-certified impurities (e.g., related compounds with structural analogs) for HPLC or LC-MS comparisons .
- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (acidic/basic), then profile degradation products via LC-MS .
Q. How can the compound’s solubility and stability be assessed under different experimental conditions?
- Solubility Screening : Test in solvents (DMSO, ethanol, aqueous buffers) using UV-Vis spectroscopy or nephelometry .
- Stability Profiling : Monitor degradation kinetics via HPLC under varying pH, temperature, and oxidative conditions .
Advanced Research Questions
Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound?
Q. What in vitro assays are suitable for evaluating its biological activity?
- Enzymatic Assays : Measure inhibition of enzymes (e.g., xanthine oxidase) using spectrophotometric methods .
- Cell-Based Studies : Cytotoxicity screening (MTT assay) and apoptosis markers (e.g., caspase-3 activation) in cancer cell lines .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar imidazole derivatives?
- Meta-Analysis : Cross-reference datasets from PubMed, Scopus, and patent literature to identify experimental variables (e.g., assay conditions, cell lines) .
- Reproducibility Studies : Replicate conflicting experiments under standardized protocols (e.g., identical IC50 measurement methods) .
Q. What computational approaches predict interactions between this compound and biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
